4-bromo-N'-{[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}benzohydrazide
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Overview
Description
4-BROMO-N’-{[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}BENZOHYDRAZIDE is a complex organic compound with the molecular formula C17H15BrN4O2 This compound is known for its unique structure, which includes a bromine atom, a pyrazole ring, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N’-{[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}BENZOHYDRAZIDE typically involves the condensation of 4-bromo-benzohydrazide with an appropriate pyrazole derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to reduce costs and improve efficiency, often involving automated systems and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N’-{[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-BROMO-N’-{[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}BENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BROMO-N’-{[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-BROMO-N’-{[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}BENZOHYDRAZIDE include:
- 4-Bromo-N-methylaniline
- 4-Bromo-N’-[(E)-(3-methylphenyl)methylene]benzohydrazide
- 4-Bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
Uniqueness
What sets 4-BROMO-N’-{[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}BENZOHYDRAZIDE apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H17BrN4O2 |
---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
4-bromo-N-[(E)-[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C19H17BrN4O2/c1-12-3-9-16(10-4-12)24-19(26)17(13(2)23-24)11-21-22-18(25)14-5-7-15(20)8-6-14/h3-11,23H,1-2H3,(H,22,25)/b21-11+ |
InChI Key |
KSLLMLLTPQKYDM-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)/C=N/NC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)C=NNC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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